molecular formula C17H15NO4 B2560855 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1791058-10-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2560855
CAS No.: 1791058-10-0
M. Wt: 297.31
InChI Key: NHSJTVIQOIIOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS Number 2097890-45-2
Chemical Structure Chemical Structure

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : Analogues of this compound have shown significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals, which are crucial for neuroprotection in conditions like stroke and trauma .
  • Enzyme Inhibition : Studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . For instance, certain derivatives exhibited IC50 values indicating potent inhibitory activity against these enzymes.
  • Cannabinoid Receptor Agonism : Some derivatives have been identified as selective agonists for the cannabinoid receptor type 2 (CB2), suggesting potential applications in pain management and inflammation .

Biological Activity

The biological activity of this compound can be summarized based on several studies:

Neuroprotective Effects

A study focusing on the neuroprotective effects of benzofuran derivatives highlighted their ability to protect against oxidative stress-induced neuronal damage. The compound demonstrated significant efficacy in reducing markers of oxidative damage in vitro .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds showed promising results against specific bacterial strains. The mechanism appears to involve the disruption of bacterial cell membrane integrity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:

  • Neuroprotection in Animal Models : In a controlled study involving mice subjected to traumatic brain injury, the administration of benzofuran derivatives resulted in reduced neurological deficits and improved recovery outcomes compared to control groups .
  • Pain Management Trials : Clinical trials assessing the analgesic properties of cannabinoid receptor agonists derived from benzofuran structures reported significant pain relief in patients with chronic pain conditions .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-17(11-5-6-15-16(7-11)22-10-21-15)18-8-12-9-20-14-4-2-1-3-13(12)14/h1-7,12H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJTVIQOIIOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.